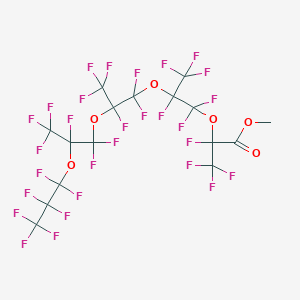

五聚体 HFPO,甲酯

描述

HFPO pentamer, methyl ester, also known as Methyl perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate, is a chemical compound with the molecular formula C16H3F29O6 and a molecular weight of 842.15 . It is a liquid at room temperature with a specific gravity of 1.74 .

Molecular Structure Analysis

The molecular structure of HFPO pentamer, methyl ester, is represented by the formula C16H3F29O6 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

HFPO pentamer, methyl ester, is a liquid at room temperature with a boiling point of 70-80°C at 0.1mm and a density of 1.74 g/cm3 . It has a flash point greater than 100°C .科学研究应用

Proteomics Research

HFPO pentamer, methyl ester is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Fiber Treatment

This compound is used for treatments for fibers with good yellowing resistance . This could be particularly useful in textile industries where maintaining the color and quality of fibers is crucial.

Low Surface Energy Coatings

Functional perfluoropolyethers and functional (meth)acrylate oligomers, which could potentially include HFPO pentamer, methyl ester, are used in low surface energy coatings . These coatings are often used to create surfaces that are resistant to water, dirt, and other contaminants.

Industrial Production of Fluorinated Monomers and Polymers

HFPO pentamer, methyl ester could be used in the industrial production of fluorinated monomers, building blocks, oligomers, and polymers . These materials have a wide range of applications, from non-stick cookware to high-performance mechanical parts.

Environmental Aspects of Fluorinated Emulsifiers

This compound could potentially be used in the production of fluorinated emulsifiers . These substances are used to stabilize mixtures of oil and water, and their fluorinated versions could have unique properties and applications.

Recycling of Fluorinated Materials

There is ongoing research into the recycling of fluorinated materials , and HFPO pentamer, methyl ester could potentially play a role in these processes. This would be particularly important for environmental sustainability, as fluorinated materials are often difficult to recycle.

安全和危害

HFPO pentamer, methyl ester, is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause specific target organ toxicity after a single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It is widely used as a surface-active agent and lubricant , suggesting that its targets could be various surfaces where it reduces friction and enhances smoothness.

Mode of Action

As a surface-active agent, it likely interacts with its targets by adhering to the surface, reducing surface tension, and providing lubrication .

Biochemical Pathways

Its role as a surface-active agent suggests that it may influence the physical properties of surfaces rather than specific biochemical pathways .

Pharmacokinetics

Given its use in various applications, it is likely to have low volatility and low surface tension . It also has excellent chemical stability and can exist stably over a wide range of temperatures .

Result of Action

Its primary use as a surface-active agent and lubricant suggests that it modifies the physical properties of surfaces, reducing friction and enhancing smoothness .

Action Environment

The action, efficacy, and stability of HFPO pentamer, methyl ester are influenced by environmental factors. It is a colorless liquid with low volatility and low surface tension . It has excellent chemical stability and can exist stably over a wide range of temperatures . Its toxicity and flammability are low .

属性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F29O6/c1-47-2(46)3(17,8(23,24)25)48-14(40,41)5(20,10(29,30)31)50-16(44,45)7(22,12(35,36)37)51-15(42,43)6(21,11(32,33)34)49-13(38,39)4(18,19)9(26,27)28/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSZRHBSQLYKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F29O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379564 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HFPO pentamer, methyl ester | |

CAS RN |

133609-46-8 | |

| Record name | Perfluorotetramethyltetraoxapentadecanoicacidme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)